
methyl 7-(3-(4-ethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-(3-(4-ethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, also known as MEUC, is a chemical compound that has gained significant attention in the field of medicinal chemistry. The compound has shown promising results in scientific research for its potential use in the treatment of various diseases.
科学的研究の応用
Anticancer Activity
This compound has shown potential as an anticancer agent. It has been found to exhibit potent cytotoxicity against HepG2 cells, significantly exceeding the cytotoxicity of Sorafenib . It has been shown to inhibit HepG2 cell migration and colony formation, and it induced G2/M arrest and early-stage apoptosis .
Inhibition of IGF1R
The compound has been found to inhibit Insulin-like Growth Factor 1 Receptor (IGF1R), which is a key target in cancer treatment . It has been shown to inhibit IGF1R by 76.84% at 10 μM .
Antileishmanial Activity
Compounds similar to this one, such as hydrazine-coupled pyrazoles, have been synthesized and shown to have potent antileishmanial activity . This suggests that this compound could potentially be used in the treatment of leishmaniasis.
Antimalarial Activity
Similarly, hydrazine-coupled pyrazoles have also been shown to have antimalarial activity . This indicates that this compound could potentially be used in the treatment of malaria.
Neurodegenerative Disorders
1,2,3,4-tetrahydroisoquinolines (THIQ), a class of compounds to which this compound belongs, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that this compound could potentially be used in the treatment of neurodegenerative disorders.
Infective Pathogens
THIQ based natural and synthetic compounds have been found to exert diverse biological activities against various infective pathogens . This suggests that this compound could potentially be used in the treatment of various infections.
作用機序
Target of Action
Compounds with similar structures have been known to target enzymes such as dna gyrase . DNA gyrase is an enzyme that introduces supercoiling into DNA, which is crucial for DNA replication and transcription.
Mode of Action
Based on its structural similarity to other urea derivatives, it may interact with its targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the conformation or activity of the target, thereby influencing cellular processes.
Biochemical Pathways
If the compound does indeed target dna gyrase, it could potentially affect dna replication and transcription processes . This could have downstream effects on cell division and gene expression.
Pharmacokinetics
The presence of the ethoxy group and the urea functionality in the compound could potentially influence its solubility and permeability, which are key factors in drug absorption and bioavailability .
Result of Action
If the compound does indeed target dna gyrase, its action could potentially lead to inhibition of dna replication and transcription, thereby affecting cell division and gene expression .
特性
IUPAC Name |
methyl 7-[(4-ethoxyphenyl)carbamoylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-3-27-18-8-6-16(7-9-18)21-19(24)22-17-5-4-14-10-11-23(20(25)26-2)13-15(14)12-17/h4-9,12H,3,10-11,13H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIIGUFWEVLMON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-(3-(4-ethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

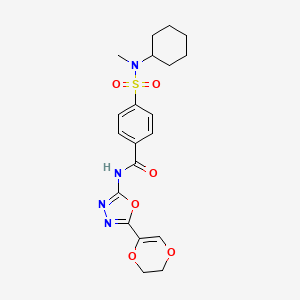
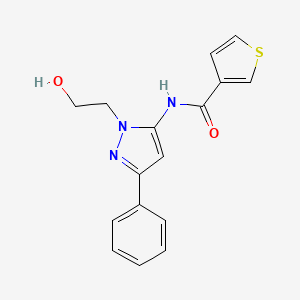
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-2-phenylbutanamide](/img/structure/B2756865.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2756866.png)
![benzo[b]thiophen-2-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2756868.png)
![2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2756869.png)
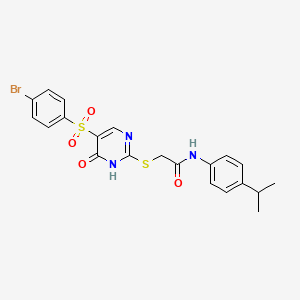
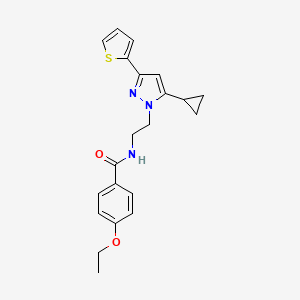
![4-[(4-nitrophenyl)carbamoyl]butanoic Acid](/img/structure/B2756872.png)
![ethyl (5-methyl-7-oxo-2-thioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-3(2H)-yl)acetate](/img/structure/B2756877.png)
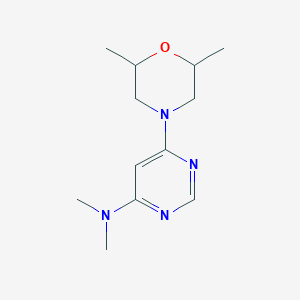
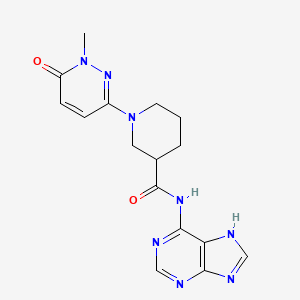

![ethyl 4-({7-hydroxy-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2756882.png)